Acid-PEG3-NHS ester Acid-PEG3-NHS ester Acid-PEG3-NHS ester is a PEG derivative containing a carboxylic acid and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Brand Name: Vulcanchem
CAS No.: 1835759-79-9
VCID: VC0517049
InChI: InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O
Molecular Formula: C14H21NO9
Molecular Weight: 347.32

Acid-PEG3-NHS ester

CAS No.: 1835759-79-9

Cat. No.: VC0517049

Molecular Formula: C14H21NO9

Molecular Weight: 347.32

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acid-PEG3-NHS ester - 1835759-79-9

Specification

CAS No. 1835759-79-9
Molecular Formula C14H21NO9
Molecular Weight 347.32
IUPAC Name 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19)
Standard InChI Key ROYPWGXODZJYGP-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Structure

Acid-PEG3-NHS ester consists of a three-unit PEG chain (PEG3) with a carboxylic acid group at one terminus and an NHS ester at the other. The full chemical name is 3-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)propanoic acid . The NHS ester portion serves as an amine-reactive group, while the carboxylic acid terminus can undergo further functionalization reactions.

Physical and Chemical Properties

The physical and chemical properties of Acid-PEG3-NHS ester are summarized in Table 1:

PropertyValueReference
Molecular FormulaC₁₄H₂₁NO₉
Molecular Weight347.3 g/mol
CAS Number1835759-79-9
Physical StateSolid
Boiling Point516.1±60.0 °C (Predicted)
Density1.34±0.1 g/cm³ (Predicted)
SolubilitySoluble in DMSO, DCM, DMF
pKa4.28±0.10 (Predicted)
Purity (Commercial)95-98%
Storage Temperature-20°C

The compound's structure incorporates a hydrophilic PEG spacer that significantly enhances its solubility in aqueous media, a critical feature for bioconjugation applications in physiological environments . The presence of the PEG chain also provides flexibility to the molecule, allowing for reduced steric hindrance during conjugation reactions with biomolecules.

Mechanism of Action

Reactivity Profile

Acid-PEG3-NHS ester exhibits a dual reactivity profile due to its bifunctional nature:

  • The NHS ester terminus readily reacts with primary amine groups (-NH₂) found in proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules. This reaction proceeds via nucleophilic substitution, forming stable amide bonds under mild conditions, typically at pH 7-9 .

  • The carboxylic acid terminus can be activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU to form amide bonds with primary and secondary amines .

Conjugation Chemistry

The conjugation chemistry of Acid-PEG3-NHS ester proceeds through the following general mechanism:

  • NHS Ester Reaction: The NHS ester group reacts with primary amines under slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds. This reaction occurs rapidly at room temperature and is highly selective for primary amines, making it ideal for protein and peptide modification .

  • Carboxylic Acid Activation: The terminal carboxylic acid can be activated using carbodiimide chemistry to form a reactive intermediate that can subsequently react with amines to form amide bonds. This two-step approach allows for sequential conjugation strategies .

The non-cleavable nature of the PEG linkage ensures stability of the resulting bioconjugates under physiological conditions, an important consideration for applications requiring prolonged circulation times or stability in biological fluids .

Applications in Bioconjugation

Protein and Peptide Modification

Acid-PEG3-NHS ester is extensively used for the modification of proteins and peptides. The NHS ester moiety reacts selectively with the ε-amino groups of lysine residues and the N-terminal α-amino group to form stable amide bonds . This modification can:

  • Improve the solubility and stability of therapeutic proteins

  • Reduce immunogenicity of protein-based drugs

  • Enable site-specific attachment of imaging agents or drug molecules

  • Facilitate protein immobilization on solid supports

In a recent application documented in radioimmunotherapy research, Acid-PEG3-NHS ester derivatives were used to develop multimodal imaging agents through conjugation with targeting peptides .

Oligonucleotide Functionalization

The compound is valuable for the functionalization of amine-modified oligonucleotides. These bioconjugates find applications in:

  • Antisense therapy

  • Gene delivery

  • Diagnostic assays

  • DNA/RNA labeling

Surface Modification

Acid-PEG3-NHS ester is employed in the surface modification of:

  • Nanoparticles

  • Biomaterials

  • Diagnostic platforms

  • Medical devices

The PEG component helps reduce non-specific binding and protein adsorption, while the terminal functional groups enable the attachment of targeting ligands or bioactive molecules .

Drug Delivery Systems

The compound plays a crucial role in the development of advanced drug delivery systems:

  • Antibody-drug conjugates (ADCs)

  • PEGylated liposomes

  • Polymer-drug conjugates

  • Targeted nanoparticles

The PEG spacer enhances the pharmacokinetic properties of these delivery systems, including prolonged circulation time and reduced clearance by the reticuloendothelial system .

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of Acid-PEG3-NHS ester are commercially available, each with specific applications:

CompoundKey DifferencePrimary ApplicationReference
Acid-PEG3-PFP esterContains pentafluorophenyl (PFP) ester instead of NHS esterHigher reactivity with sterically hindered amines
Bis-PEG3-NHS esterContains two NHS ester groupsCrosslinking applications
Acid-PEG3-SS-PEG3-acidContains disulfide bondReducible/cleavable linker applications
Azido-PEG-NHS esterContains azide instead of carboxylic acidClick chemistry applications

Functional Comparison

When compared to other bioconjugation reagents, Acid-PEG3-NHS ester offers several advantages:

  • Solubility: The PEG3 spacer provides enhanced water solubility compared to non-PEGylated NHS esters .

  • Reaction Specificity: The NHS ester is highly selective for primary amines under mild conditions (pH 7-9), minimizing side reactions .

  • Linker Length: The PEG3 chain provides optimal spacing between conjugated moieties, reducing steric hindrance while maintaining sufficient proximity for desired interactions .

  • Stability: The non-cleavable nature of the PEG linkage ensures conjugate stability under physiological conditions .

Future Research Directions

Advanced Bioconjugation Strategies

Future research on Acid-PEG3-NHS ester is likely to focus on:

  • Development of site-specific conjugation methodologies to improve homogeneity of bioconjugates

  • Optimization of reaction conditions for challenging biomolecules

  • Combination with orthogonal bioconjugation chemistries for multi-functional conjugates

  • Integration with stimuli-responsive elements for smart bioconjugates

Emerging Applications

Emerging applications for Acid-PEG3-NHS ester include:

  • Theranostics: Development of dual-purpose conjugates for both therapy and diagnostics

  • Tissue Engineering: Functionalization of scaffolds and hydrogels for improved biocompatibility

  • Synthetic Biology: Creation of artificial enzyme assemblies and protein networks

  • Personalized Medicine: Tailored bioconjugates for individualized therapeutic approaches

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